molecular formula C13H12N2O2 B2550891 3-(Quinolin-2-yloxy)pyrrolidin-2-one CAS No. 2200697-07-8

3-(Quinolin-2-yloxy)pyrrolidin-2-one

Cat. No.: B2550891
CAS No.: 2200697-07-8
M. Wt: 228.251
InChI Key: FKZQZDDBWFNLNO-UHFFFAOYSA-N
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Description

3-(Quinolin-2-yloxy)pyrrolidin-2-one is a compound that features a pyrrolidin-2-one ring substituted with a quinolin-2-yloxy group. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both the quinoline and pyrrolidinone moieties endows the compound with unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Quinolin-2-yloxy)pyrrolidin-2-one can be achieved through several methods. One common approach involves the reaction of quinolin-2-ol with a suitable pyrrolidin-2-one derivative under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the hydroxyl group of quinolin-2-ol is replaced by the pyrrolidin-2-one moiety.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Quinolin-2-yloxy)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolin-2-yloxy-pyrrolidin-2-one derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced quinoline or pyrrolidinone derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolin-2-yloxy-pyrrolidin-2-one derivatives with higher oxidation states, while reduction may produce reduced quinoline or pyrrolidinone derivatives.

Scientific Research Applications

3-(Quinolin-2-yloxy)pyrrolidin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(Quinolin-2-yloxy)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The pyrrolidinone ring may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Quinolin-2-yloxy derivatives: Compounds with similar quinoline moieties but different substituents on the pyrrolidinone ring.

    Pyrrolidin-2-one derivatives: Compounds with different substituents on the quinoline moiety.

Uniqueness

3-(Quinolin-2-yloxy)pyrrolidin-2-one is unique due to the combination of the quinoline and pyrrolidinone moieties, which confer distinct chemical and biological properties

Biological Activity

3-(Quinolin-2-yloxy)pyrrolidin-2-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

This compound has the following chemical structure:

  • Chemical Formula: C12_{12}H10_{10}N2_2O
  • CAS Number: 2200697-07-8

The synthesis of this compound typically involves the reaction of quinoline derivatives with pyrrolidinone under specific conditions that facilitate the formation of the desired oxypyrrolidine structure. The synthetic routes often include steps such as nucleophilic substitution and cyclization reactions.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. In vitro studies have evaluated its effects on various cancer cell lines, including breast cancer (MDA-MB-231, MCF-7) and prostate cancer (PC-3). The compound's growth-inhibitory potency was assessed using MTS assays, which measure cell viability after treatment with varying concentrations of the compound.

Table 1: In Vitro Anticancer Activity of this compound

Cell LineConcentration (µM)Viability (%)
MDA-MB-23110< 47
MDA-MB-23125~30
PC-315~56
MRC-515>82

The results demonstrate that the compound significantly reduces cell viability in cancer cell lines while exhibiting minimal toxicity towards normal human fetal lung fibroblast cells (MRC-5), indicating a selective anticancer effect.

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific molecular targets. Notably, it has been shown to induce degradation of cyclin-dependent kinase 4 (CDK4), a crucial regulator in cell cycle progression. This action suggests that the compound may interfere with cancer cell proliferation by modulating key signaling pathways associated with tumor growth.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound in cancer therapy:

  • Study on Quinoline Derivatives : A series of quinoline derivatives, including this compound, were synthesized and tested for their antiproliferative effects against various cancer cell lines. The study found that certain derivatives exhibited significant cytotoxicity, particularly against MDA-MB-231 and PC-3 cells, reinforcing the compound's potential as an anticancer agent .
  • Mechanism-Based Approaches : Investigations into the mechanism-based approaches for anticancer drugs have identified quinoline derivatives as promising candidates due to their ability to inhibit key proteins involved in tumorigenesis. The degradation of CDK4 by compounds like this compound highlights its role in disrupting cancer cell cycle regulation .

Properties

IUPAC Name

3-quinolin-2-yloxypyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c16-13-11(7-8-14-13)17-12-6-5-9-3-1-2-4-10(9)15-12/h1-6,11H,7-8H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKZQZDDBWFNLNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C1OC2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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